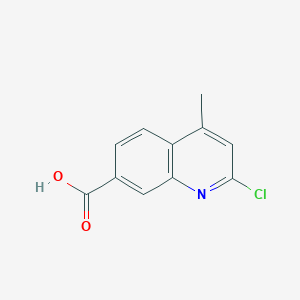

![molecular formula C21H21F3N2O2 B3093384 Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1243328-71-3](/img/structure/B3093384.png)

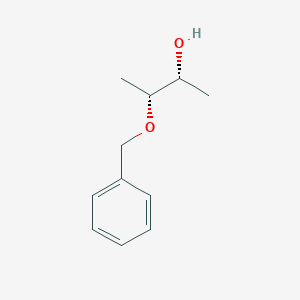

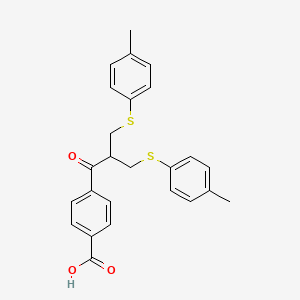

Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

Spiro[indoline-3,4’-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities . These compounds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions. For instance, Tripathi has introduced an efficient multicomponent synthetic method for the formation of new spiroindole quinazolines from isatoic anhydride, isatin, and primary amine, which is catalyzed by β-cyclodextrin in an aqueous medium .Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This three-dimensional structure and rigidity lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds are diverse and often involve multicomponent reactions . These reactions are an active research field of organic chemistry for well over a century .Wissenschaftliche Forschungsanwendungen

Novel Routes to Spiro Derivatives

Researchers have developed various synthetic routes to produce spiro[indoline-3,4′-piperidine] derivatives, which are crucial in medicinal chemistry. One such method involves a four-component reaction yielding spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives. This process uses isatin, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)-1-ethanone, and benzylamine derivatives, producing the desired compounds in excellent yields (Alizadeh & Mokhtari, 2011). Another study demonstrates the synthesis of spiro[indoline-3,4'-piperidine]-2-ones, highlighting their potential as c-Met/ALK inhibitors, which could offer a new direction for therapeutic development (Li et al., 2013).

Catalysis and Asymmetric Synthesis

The use of guanidinium hypoiodite as a catalyst for the oxidative coupling reaction of oxindoles with β-dicarbonyls has been reported. This method facilitates the creation of spiro-coupling products, including optically active spiro[indoline-3,4'-piperidines], which are pivotal in the synthesis of biologically active compounds (Sugimoto et al., 2023).

Novel Applications and Bioactivity

Antitumor and Pharmacological Potential

Certain spiro[indoline-3,4'-piperidine] derivatives have been identified for their selective and efficacious inhibitory activities against cancer targets such as c-Met/ALK. These findings suggest significant therapeutic potential for these compounds in cancer treatment (Li et al., 2013). Additionally, the synthesis of fluorescent scaffolds from reactions involving spiro[benzo[e]indole-2,2′-piperidine] derivatives has been explored, indicating potential applications in the development of novel fluorescent materials (Buinauskaitė et al., 2012).

Synthesis and Antibacterial Activity

A methodology for synthesizing spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives, which exhibit antibacterial activity against human pathogenic bacteria, has been developed. This synthesis combines isatins, arylhydrazones of dimedone, and malononitrile, showcasing the versatility of spiro compounds in addressing microbial resistance (Vinoth, Vadivel, & Lalitha, 2021).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of spiro[indoline-3,4’-piperidine] compounds involve the development of novel synthetic procedures and the discovery of new therapeutic agents . The inherent three-dimensional nature of these compounds makes them attractive synthetic targets in organic chemistry and drug discovery projects .

Eigenschaften

IUPAC Name |

benzyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-7-18-17(12-16)20(14-25-18)8-10-26(11-9-20)19(27)28-13-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJIMGELGYKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=C(C=C3)C(F)(F)F)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

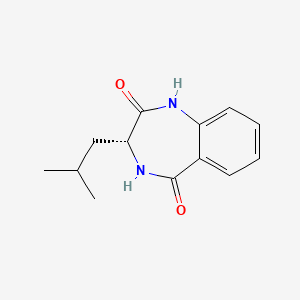

![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)

![7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093355.png)

![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)